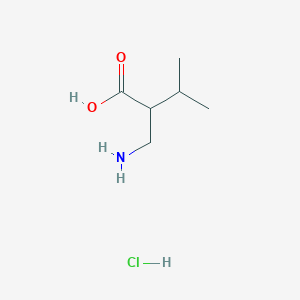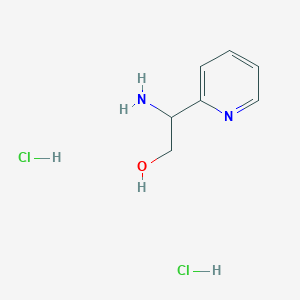![molecular formula C11H12N2O3 B1373484 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol CAS No. 1152531-58-2](/img/structure/B1373484.png)
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
Overview
Description
“4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” is a compound with the CAS Number: 1152531-58-2 . It has a molecular weight of 220.23 . The compound is in the form of an oil and is stored at room temperature .
Molecular Structure Analysis
The InChI code for the compound is1S/C11H12N2O3/c1-2-10-12-11(16-13-10)7-15-9-5-3-8(14)4-6-9/h3-6,14H,2,7H2,1H3 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
The compound is in the form of an oil and is stored at room temperature . The molecular weight of the compound is 220.23 .Scientific Research Applications
Molecular Structure and Quantum Chemical Calculations
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol and similar compounds have been studied for their molecular structure and spectroscopic data using quantum chemical calculations. Research by Viji et al. (2020) in the "Journal of Molecular Structure" involved molecular docking and quantum chemical calculations, emphasizing the importance of such compounds in molecular studies (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Anticancer Potential
The compound's derivatives have been tested for anticancer activity. Yakantham, Sreenivasulu, and Raju (2019) synthesized and evaluated derivatives of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol for their effectiveness against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Assessment
Compounds featuring the 1,2,4-oxadiazole ring, which is part of the molecular structure of interest, have been synthesized and evaluated for their antibacterial and antifungal activities. Krishna et al. (2015) reported on the synthesis and antimicrobial assessment of novel coumarins featuring 1,2,4-oxadiazole (Krishna, Bhargavi, Rao, & Krupadanam, 2015).
Antibacterial Properties
The compound and its derivatives have also been studied for their antibacterial properties. Research by Kakanejadifard et al. (2013) in "Dyes and Pigments" investigated the synthesis, structural characterization, and antibacterial properties of certain compounds containing 1,2,4-oxadiazole (Kakanejadifard et al., 2013).
Role in Crystal Packing
Compounds with 1,2,4-oxadiazole moieties play a functional role in crystal packing. Sharma, Mohan, Gangwar, and Chopra (2019) comprehensively inspected the crystal packing of derivatives containing 1,2,4-oxadiazole, highlighting their importance in supramolecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).
Corrosion Inhibition Properties
The compound and its derivatives have been used to study the corrosion inhibition properties for materials like mild steel. Ammal, Prajila, and Joseph (2018) investigated the effect of substitution and temperature on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid (Ammal, Prajila, & Joseph, 2018).
Antimicrobial Activities of Oxadiazole Derivatives
Karabasanagouda, Adhikari, and Shetty (2007) synthesized and assessed the antimicrobial activities of novel 1,3,4-oxadiazoles carrying alkylthio and alkylsulphonyl phenoxy moieties, contributing to the understanding of the antimicrobial potential of these compounds (Karabasanagouda, Adhikari, & Shetty, 2007).
Chemosensors Development
1,3,4-oxadiazole groups, part of the compound's structure, have been utilized in the development of chemosensors. Ma, Li, Zong, Men, and Xing (2013) focused on creating selective and colorimetric fluoride chemosensors containing phenol hydroxyl and 1,3,4-oxadiazole groups (Ma, Li, Zong, Men, & Xing, 2013).
Application in Neurodegenerative Research
The compound and its derivatives have potential applications in neurodegenerative research. Herrera-Arozamena et al. (2022) conducted a study on resveratrol-based multitarget-directed ligands (MTDLs) to stimulate defensive and regenerative pathways in neurodegenerative cascades (Herrera-Arozamena et al., 2022).
properties
IUPAC Name |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-10-12-11(16-13-10)7-15-9-5-3-8(14)4-6-9/h3-6,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZYWMWBLHHQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)
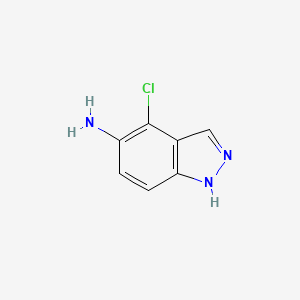
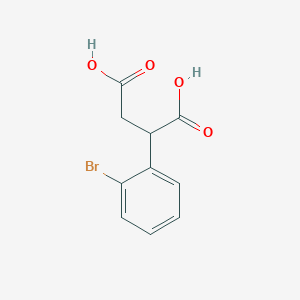
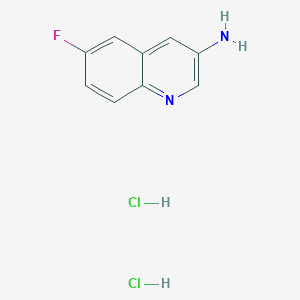
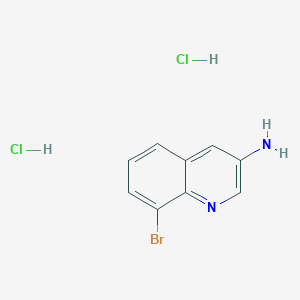
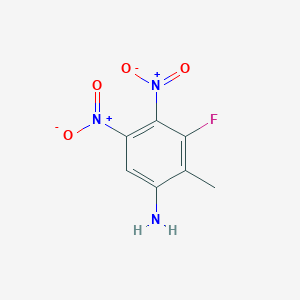
![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)
![4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1373412.png)
![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)
![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1373419.png)
![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)
